molecular formula C7H5ClN2S B1454453 6-Chloro-2-methylthiazolo[5,4-B]pyridine CAS No. 857970-22-0

6-Chloro-2-methylthiazolo[5,4-B]pyridine

Cat. No. B1454453
CAS RN: 857970-22-0
M. Wt: 184.65 g/mol
InChI Key: HRDFOCIDMXEORR-UHFFFAOYSA-N
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Description

6-Chloro-2-methylthiazolo[5,4-B]pyridine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 . It is used in various scientific research applications due to its unique structure.


Molecular Structure Analysis

The InChI code for 6-Chloro-2-methylthiazolo[5,4-B]pyridine is 1S/C7H5ClN2S/c1-4-10-6-2-5 (8)3-9-7 (6)11-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-Chloro-2-methylthiazolo[5,4-B]pyridine has a molecular weight of 184.65 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis of Derivatives

6-Chloro-2-methylthiazolo[5,4-B]pyridine has shown potential in the synthesis of novel organic compounds. A study illustrated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through intramolecular cyclization, further highlighting its role in synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide (Palamarchuk et al., 2019).

Ring Transformation Studies

Research into the cyclisation reactions of derivatives similar to 6-Chloro-2-methylthiazolo[5,4-B]pyridine indicated the potential for synthesizing various heterocyclic compounds. For instance, the thermolysis of certain derivatives led to the formation of high-yield benzo[d]oxazole-2-carbonitrile and oxazolo[5,4-b]pyridine-2-carbonitrile. These findings suggest the structural versatility and reactivity of such compounds in forming diverse heterocyclic structures (Kalogirou et al., 2015).

Electronical Properties and Conductivity

In the realm of materials science, 6-Chloro-2-methylthiazolo[5,4-B]pyridine derivatives were studied for their electronic properties. One study detailed the synthesis of resonance-stabilized radicals derived from related compounds, revealing insights into their electronic structures, conductivity measurements, and magnetic properties. These findings underscore the potential of such compounds in the development of new materials with specific electronic and magnetic properties (Beer et al., 2002).

Antibacterial Properties

Certain derivatives of 6-Chloro-2-methylthiazolo[5,4-B]pyridine have been investigated for their antibacterial properties. For instance, thiazolo[4,5-d]pyrimidines, synthesized from related compounds, were subjected to antibacterial evaluations, suggesting the potential biomedical applications of these derivatives (Rahimizadeh et al., 2011).

Safety and Hazards

The safety information for 6-Chloro-2-methylthiazolo[5,4-B]pyridine indicates that it has a signal word of "Warning" . Specific hazard statements and precautionary statements are not available in the search results.

properties

IUPAC Name

6-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDFOCIDMXEORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678962
Record name 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylthiazolo[5,4-B]pyridine

CAS RN

857970-22-0
Record name 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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